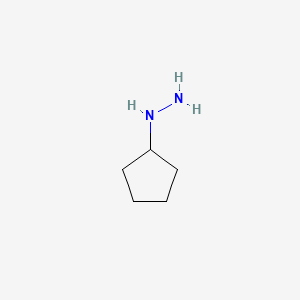

Cyclopentylhydrazine

説明

Contextualization within Organic and Medicinal Chemistry

Cyclopentylhydrazine serves as a valuable building block and intermediate in both organic and medicinal chemistry. Its utility stems from the reactive hydrazine (B178648) group, which readily participates in a variety of chemical transformations to form more complex molecules. thermofisher.comrsc.org In organic synthesis, this reactivity is harnessed to construct heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings. thieme-connect.de Many of these heterocyclic derivatives exhibit significant biological activity, making them of great interest in the field of medicinal chemistry. thieme-connect.desci-hub.se

The incorporation of the cyclopentyl group can influence the physical and chemical properties of the resulting molecules, such as their solubility, stability, and how they interact with biological targets. ontosight.ai This makes this compound a useful component in the design and synthesis of new drug candidates. Researchers in medicinal chemistry investigate compounds derived from this compound for their potential therapeutic applications, including their use as anticancer and antimicrobial agents. ontosight.ai For instance, it has been used in the synthesis of pyrazolopyrimidinone (B8486647) derivatives, which are being explored as potential treatments for conditions like Alzheimer's disease. researchgate.net

Historical Perspectives on Hydrazine Chemistry and this compound Research

The story of this compound is intrinsically linked to the broader history of hydrazine chemistry. Hydrazine (N₂H₄) was first isolated in its pure anhydrous form by the Dutch chemist Lobry de Bruyn in 1895. hydrazine.comwikipedia.org However, the name "hydrazine" was coined two decades earlier, in 1875, by the German chemist Emil Fischer, who was working on synthesizing mono-substituted organic hydrazine derivatives. wikipedia.orgacs.org Theodor Curtius was another key figure, first synthesizing hydrazine sulfate (B86663) in 1887. hydrazine.comwikipedia.org

The early 20th century saw significant advancements in hydrazine synthesis, most notably the development of the Olin Raschig process in 1907, which provided a more economical method for its production. hydrazine.comnewworldencyclopedia.org World War II spurred further research into hydrazine and its derivatives, primarily for their use as rocket fuel. hydrazine.comnewworldencyclopedia.orgnih.gov This intensive study led to a greater understanding of hydrazine's properties and laid the groundwork for its application in other fields. acs.org

While specific historical details on the initial synthesis of this compound are not extensively documented in readily available literature, its use in research appears in publications from the latter half of a 20th century. For example, a 1977 publication in the field of organic chemistry mentions the compound. chemsrc.com Its application in the synthesis of more complex molecules, such as pyrazolo[3,4-d]pyrimidines, highlights its role as a reactant in modern synthetic chemistry. sci-hub.se

Fundamental Structural Features and Reactivity Principles of Hydrazine Moieties

The chemical behavior of this compound is dictated by the fundamental structural and reactive nature of its hydrazine core. The hydrazine moiety consists of two nitrogen atoms linked by a single covalent bond, with each nitrogen atom also bonded to hydrogen atoms or, in this case, a cyclopentyl group and hydrogen atoms (H₂N-NH-C₅H₉). newworldencyclopedia.org The molecule adopts a non-planar, gauche conformation, and the N-N bond distance is approximately 1.45 angstroms. newworldencyclopedia.org Like ammonia, hydrazine is a base, although it is significantly weaker. newworldencyclopedia.org

The reactivity of the hydrazine group is characterized by several key principles:

Nucleophilicity: The lone pair of electrons on the nitrogen atoms makes hydrazines effective nucleophiles, meaning they readily donate electrons to form new chemical bonds. This property is central to their use in synthesis.

Reaction with Carbonyl Compounds: Hydrazine derivatives react with aldehydes and ketones to form hydrazones, which are compounds containing a carbon-nitrogen double bond (C=N-N). thermofisher.com This reaction is a cornerstone of their synthetic utility.

Reducing Agent: Hydrazine can act as a reducing agent, a property utilized in reactions like the Wolff-Kishner reduction, where a carbonyl group is converted to a methylene (B1212753) group. newworldencyclopedia.org

Formation of Heterocycles: The ability of the two nitrogen atoms to participate in ring-forming reactions is crucial for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds. thieme-connect.de

The electronic properties of the hydrazine moiety, such as the energies of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), are key determinants of its reactivity. najah.eduacs.org The interaction between these frontier orbitals governs how the molecule will interact with other reactants. najah.edu

Structure

2D Structure

3D Structure

特性

IUPAC Name |

cyclopentylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2/c6-7-5-3-1-2-4-5/h5,7H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXHFZUVHADJHDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00276889 | |

| Record name | Cyclopentylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00276889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30923-92-3 | |

| Record name | Cyclopentylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00276889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Cyclopentylhydrazine and Its Precursors

Classical Synthetic Routes to Cyclopentylhydrazine

Classical approaches remain fundamental in the synthesis of this compound, primarily relying on the reactivity of cyclopentanone (B42830) and the principles of reductive amination.

A common and effective method for synthesizing this compound involves a two-step sequence starting from cyclopentanone and a protected hydrazine (B178648) derivative, such as tert-butyl carbazate (B1233558). nih.govgoogle.com This process first involves the formation of a hydrazone intermediate, which is subsequently reduced to the corresponding hydrazine.

The initial step is the condensation reaction between cyclopentanone and tert-butyl carbazate. nih.gov This reaction is typically carried out in a solvent like methanol (B129727) at room temperature. The product of this step is tert-butyl 2-cyclopentylidenehydrazinecarboxylate, a stable hydrazone intermediate. nih.govgoogle.com

In the second step, the C=N double bond of the hydrazone is selectively reduced. A common reducing agent for this transformation is sodium cyanoborohydride (NaBH3CN). nih.gov This reagent is favored because it is mild enough to not reduce the carbonyl group of the starting ketone but is effective in reducing the protonated imine or hydrazone. masterorganicchemistry.com The reduction yields the N-Boc protected this compound (tert-butyl 2-cyclopentylhydrazinecarboxylate). This protected form is stable and can be easily isolated and purified. nih.gov

A summary of a typical reaction procedure is presented below:

| Step | Reactants | Reagents/Solvents | Product | Yield | Reference |

| 1 | Cyclopentanone, tert-butyl carbazate | Methanol | Tert-butyl 2-cyclopentylidenehydrazinecarboxylate | 98% | nih.gov |

| 2 | Tert-butyl 2-cyclopentylidenehydrazinecarboxylate | Sodium cyanoborohydride, Methanol | Tert-butyl 2-cyclopentylhydrazinecarboxylate | Not specified | nih.gov |

The synthesis described above is a specific example of a broader strategy known as reductive amination (or, in this case, reductive hydrazination). masterorganicchemistry.comyoutube.com This powerful technique is one of the most versatile methods for forming carbon-nitrogen bonds. youtube.com The general principle involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine or hydrazine to form an imine or hydrazone intermediate in situ. youtube.comnih.gov This intermediate is then reduced without being isolated, often using a selective reducing agent, to yield the final amine or hydrazine product. masterorganicchemistry.comyoutube.com

A key advantage of this one-pot procedure is the use of hydride reagents that are selective for the iminium ion over the ketone or aldehyde starting material. masterorganicchemistry.com Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are frequently used because they are less reactive towards carbonyls at the slightly acidic pH required for imine formation, but readily reduce the iminium ion once it is formed. masterorganicchemistry.com

Recent advancements have also explored the use of biocatalysts. Imine reductases (IREDs) have been successfully employed for the reductive amination of various carbonyls with hydrazines, offering an enzymatic route to substituted N-alkylhydrazines under mild conditions. nih.gov

Preparation from Cyclopentanone and Hydrazine Derivatives (e.g., tert-butyl carbazate)

Modern and Advanced Synthetic Approaches

In addition to classical methods, modern synthetic chemistry offers advanced tools for the preparation of this compound, including powerful reducing agents and novel activation methods like photocatalysis.

Samarium diiodide (SmI2), first introduced to organic synthesis by Henri Kagan, is a potent and versatile single-electron reducing agent. nih.govwikipedia.org It is known for its ability to effect a wide range of chemical transformations under mild conditions, often with high chemoselectivity and stereoselectivity. wikipedia.orgchemistry-chemists.com SmI2 is particularly effective in the reduction of functional groups like ketones, aldehydes, and alkyl halides, and in promoting carbon-carbon bond-forming reactions. nih.govwikipedia.org

The reactivity of SmI2 can be significantly enhanced by the addition of co-solvents, most notably hexamethylphosphoramide (B148902) (HMPA), which increases its reduction potential. wikipedia.org The mechanism of SmI2 reductions typically involves single-electron transfer (SET) steps. For instance, the reduction of a carbonyl compound generates a ketyl radical intermediate, which can undergo further reactions. nih.govwikipedia.org

While a specific protocol for the synthesis of this compound using SmI2 is not prominently documented, its known reactivity suggests it is a viable tool for this purpose. It could be employed in the reduction of a cyclopentyl-substituted hydrazone or other precursors containing reducible functional groups. For example, SmI2 is highly effective in reductive cross-coupling reactions, such as the intramolecular coupling of a ketyl radical with an alkene or other functional group, a strategy that could be adapted to construct complex hydrazine derivatives. mdpi.commdpi.com

Visible-light photocatalysis has emerged as a powerful strategy in modern organic synthesis, enabling the generation of reactive intermediates under exceptionally mild conditions. nih.govrsc.org This approach utilizes a photocatalyst—such as a ruthenium or iridium complex, or an organic dye—that absorbs visible light to reach an excited state. nih.govbeilstein-journals.org In this excited state, the catalyst can act as a potent single-electron oxidant or reductant, initiating radical-based transformations. nih.gov

A relevant modern strategy is the decarboxylative hydrazination of carboxylic acids. rsc.org In a process driven by cerium photocatalysis, an alkyl radical can be generated from a readily available carboxylic acid. This radical is then trapped by a hydrazine-like electrophile, such as di-tert-butyl azodicarboxylate (DBAD), to form a protected hydrazine derivative. rsc.org Applying this logic, cyclopentanecarboxylic acid could serve as a precursor to a cyclopentyl radical, which would then be coupled with a suitable hydrazine synthon to form a protected this compound.

Subsequent deprotection of the resulting Boc-protected hydrazine would yield the desired this compound, which can be isolated as its hydrochloride salt. rsc.orgepo.org Photocatalytic methods offer a green and efficient alternative to traditional routes, often proceeding at room temperature and with high functional group tolerance. rsc.org

Samarium Diiodide (SmI2)-Mediated Reductions for this compound Synthesis

Preparation of Key Salts and Protected Forms for Derivatization

For this compound to be useful in multi-step syntheses, it is often necessary to handle it in a stable, protected form or as a salt.

The use of tert-butyl carbazate in the classical synthetic route directly provides tert-butyl 2-cyclopentylhydrazinecarboxylate. nih.gov In this compound, the hydrazine moiety is protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is a widely used protecting group in organic synthesis because it is stable to many reaction conditions but can be easily removed under acidic conditions. rug.nl

To use the this compound in further reactions, such as couplings to form pyrazoles, the Boc group is removed. nih.gov This deprotection is typically achieved by treating the protected hydrazine with a strong acid. For example, reacting tert-butyl 2-cyclopentylhydrazinecarboxylate with 4N hydrochloric acid in a solvent like dioxane efficiently cleaves the Boc group and yields this compound hydrochloride. epo.org This salt is often a stable, crystalline solid that is easier to handle and store than the free base. epo.org

Alternatively, other acids can be used to form different salts. Treatment with trifluoroacetic acid (TFA) results in the formation of this compound trifluoroacetate (B77799), which can also be used directly as a stable salt for subsequent synthetic steps. nih.gov

Synthesis of this compound Hydrochloride

This compound hydrochloride is a salt form of this compound, often used as a stable starting material in organic synthesis. chembk.comchembk.com Its preparation is generally achieved through the direct reaction of this compound with hydrochloric acid. chembk.comchembk.com

This acid-base reaction provides a straightforward method to convert the free base hydrazine into its more crystalline and handleable hydrochloride salt. The general transformation is depicted below:

Reaction Scheme:

In research applications, this compound hydrochloride serves as a key reactant. For instance, it is used in the synthesis of pyrazole (B372694) derivatives, which are investigated for their potential as phosphodiesterase 9 (PDE9) inhibitors. mdpi.com In one such pathway, this compound hydrochloride is reacted with 2-(ethoxymethylene)malononitrile to form an intermediate, which is then further elaborated into more complex molecular structures. mdpi.com It has also been utilized as a substrate in manganese-catalyzed reactions. rsc.org

Table 1: Compound Data for this compound Hydrochloride

| Property | Value |

|---|---|

| Chemical Formula | C₅H₁₂N₂·HCl |

| Relative Molecular Mass | 128.61 g/mol chembk.comchembk.com |

| Appearance | Colorless to pale yellow crystal chembk.comchembk.com |

| CAS Number | 24214-72-0 chembk.comchembk.com |

Formation of this compound Trifluoroacetate

This compound trifluoroacetate is another salt form of the parent hydrazine, synthesized for use in specific organic reactions, such as the construction of pyrazole rings. duke.edu A detailed, multi-step synthesis has been documented, beginning with cyclopentanone. duke.edu

The synthesis proceeds via two main steps:

Formation of tert-butyl 2-cyclopentylidenehydrazinecarboxylate: Cyclopentanone is reacted with tert-butyl carbazate in methanol at room temperature. The solvent is then evaporated to yield the product as a white solid. duke.edu

Reduction and Deprotection: The intermediate hydrazinecarboxylate is then reduced using sodium cyanoborohydride. The resulting product is subsequently treated with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) to remove the tert-butoxycarbonyl (Boc) protecting group and form the desired this compound trifluoroacetate salt. duke.edu

This method provides a controlled route to the trifluoroacetate salt, which can then be used in subsequent reactions, for example, with diketones in refluxing ethanol (B145695) to produce substituted pyrazoles. duke.edu

Table 2: Synthetic Protocol for this compound Trifluoroacetate duke.edu

| Step | Reactants | Reagents/Solvents | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 1 | Cyclopentanone, tert-butyl carbazate | Methanol | Room temperature, 3 hours | tert-butyl 2-cyclopentylidene-hydrazinecarboxylate | 98% |

| 2 | tert-butyl 2-cyclopentylidene-hydrazinecarboxylate | Sodium cyanoborohydride, Trifluoroacetic acid (TFA), Dichloromethane (DCM) | N/A | This compound trifluoroacetate | N/A |

Synthesis of Diisopropyl 1-Cyclopentylhydrazine-1,2-dicarboxylate

Diisopropyl 1-cyclopentylhydrazine-1,2-dicarboxylate is a protected form of this compound. While a direct synthesis for this specific compound is not detailed in the provided sources, a logical pathway can be inferred from the synthesis of its core structure, diisopropyl hydrazine-1,2-dicarboxylate. ciac.jl.cn

The synthesis of the precursor, diisopropyl hydrazine-1,2-dicarboxylate, involves the reaction of isopropyl chloroformate with hydrazine. ciac.jl.cn This reaction is typically performed in ether at a temperature below 0 °C for approximately 2 hours. ciac.jl.cn

Precursor Synthesis Scheme:

To obtain the target compound, Diisopropyl 1-Cyclopentylhydrazine-1,2-dicarboxylate , this precursor would likely undergo a reductive amination reaction with cyclopentanone. This process is analogous to the synthetic step involving cyclopentanone and tert-butyl carbazate seen in the formation of the trifluoroacetate salt. duke.edu The reaction would first form a hydrazone intermediate, which is then reduced to yield the final N-cyclopentyl substituted product.

Table 3: Synthesis of Diisopropyl Hydrazine-1,2-dicarboxylate Precursor ciac.jl.cn

| Reactants | Reagents/Solvents | Conditions | Product |

|---|---|---|---|

| Isopropyl chloroformate, Hydrazine | Ether | Below 0 °C, 2 hours | Diisopropyl hydrazine-1,2-dicarboxylate |

Reactivity and Reaction Mechanisms of Cyclopentylhydrazine

Nucleophilic Reactivity of Hydrazine (B178648) Nitrogen Atoms

The core reactivity of cyclopentylhydrazine stems from the presence of two adjacent nitrogen atoms, each possessing a lone pair of electrons. This makes the hydrazine group a potent binucleophile. mdpi.com The nucleophilicity of these nitrogen atoms allows this compound to readily attack electrophilic centers.

Several factors influence the nucleophilic character of the nitrogen atoms:

Alpha Effect : The presence of lone pairs on adjacent nitrogen atoms enhances the nucleophilicity of each nitrogen, a phenomenon known as the alpha effect.

Inductive Effect : The cyclopentyl group, being an alkyl group, exerts a positive inductive effect (+I), which slightly increases the electron density on the attached nitrogen atom, thereby enhancing its nucleophilicity.

Steric Hindrance : The bulky cyclopentyl group can sterically hinder the approach of the substituted nitrogen atom to an electrophile. Consequently, in many reactions, the terminal, unsubstituted -NH2 group is the more reactive nucleophile due to its lower steric hindrance. thieme-connect.de

In substitution reactions, negatively charged species are generally more nucleophilic than their neutral counterparts. libretexts.org The reactivity of nucleophiles is also influenced by the solvent, with polar, protic solvents potentially solvating anionic nucleophiles through hydrogen bonding. libretexts.org

Cyclocondensation Reactions Involving this compound

This compound is extensively used in cyclocondensation reactions to form a variety of heterocyclic compounds. These reactions typically involve the reaction of the bifunctional hydrazine with a 1,3-dielectrophilic species, such as 1,3-dicarbonyl compounds or their synthetic equivalents. mdpi.comdergipark.org.tr

Pyrazole (B372694) Ring Formation

The synthesis of pyrazoles is one of the most common applications of this compound. The Knorr pyrazole synthesis and related methods involve the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl compound. mdpi.comdergipark.org.trbeilstein-journals.org

In a typical reaction, this compound reacts with a 1,3-diketone. The reaction proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the substituted pyrazole ring. researchgate.net For instance, the reaction of this compound with ethyl acetoacetate (B1235776) can be used to prepare pyrazole derivatives. Similarly, α,β-unsaturated carbonyl intermediates can react with this compound to form the pyrazole ring. vulcanchem.com The reaction of this compound with 3-methyl-1,3-dicarbonyl compounds is another route to pyrazole synthesis. vulcanchem.com

The regioselectivity of the reaction, which determines the position of the cyclopentyl group on the pyrazole ring, can be influenced by the reaction conditions and the nature of the substituents on the 1,3-dicarbonyl compound. mdpi.com

Table 1: Examples of Reagents Used in Pyrazole Synthesis with this compound

| Reagent | Resulting Compound Type | Reference |

|---|---|---|

| 1,3-Diketones | Polysubstituted pyrazoles | mdpi.com |

| Ethyl acetoacetate | Pyrazole derivatives | |

| α,β-Unsaturated carbonyls | Pyrazoles | vulcanchem.com |

Pyrazolopyrimidine System Construction

Pyrazolopyrimidine scaffolds are of significant interest in medicinal chemistry. mdpi.comsemanticscholar.org this compound can be a key starting material for the synthesis of these bicyclic systems. The general strategy involves the initial formation of a substituted pyrazole ring bearing a reactive functional group, which then undergoes a second cyclization to form the fused pyrimidine (B1678525) ring. nih.gov

5-Aminopyrazoles, which can be synthesized from precursors involving hydrazine derivatives, are widely used as 1,3-bis-nucleophilic reactants in cyclocondensation reactions with 1,3-bis-electrophiles to construct the pyrazolo[1,5-a]pyrimidine (B1248293) ring system. mdpi.com For instance, a 5-aminopyrazole can be reacted with a β-dicarbonyl compound to yield a pyrazolopyrimidine. mdpi.com

Formation of Other Heterocyclic Architectures

The versatility of this compound extends to the synthesis of other heterocyclic systems. For example, it can be used in the synthesis of 1,3,4-thiadiazole (B1197879) derivatives. molaid.com The reaction of hydrazides with various anhydrides can lead to the formation of six-membered heterocyclic compounds. mdpi.com Furthermore, the reaction of hydrazides with reagents like acetyl acetone (B3395972) or diethyl malonate can produce five-membered heterocyclic rings. mdpi.com The specific heterocyclic system formed depends on the nature of the co-reactant and the reaction conditions employed. researchgate.netekb.egclockss.org

Amide Bond Formation Chemistry

This compound can participate in amide bond formation, a crucial transformation in organic and medicinal chemistry. synplechem.comrsc.org The reaction typically involves the acylation of the hydrazine nitrogen by a carboxylic acid or its activated derivative. researchgate.net

The formation of an amide bond between a carboxylic acid and an amine is often facilitated by a coupling reagent, which activates the carboxylic acid to form a more reactive intermediate. synplechem.com Enzymes, such as lipases, can also be used as biocatalysts for the direct amidation of carboxylic acids with amines under greener conditions. mdpi.com

In the context of this compound, the less sterically hindered terminal nitrogen atom is generally the site of acylation. This reaction can be a key step in the synthesis of more complex molecules, including those with potential biological activity.

Radical-Mediated Transformations

While the chemistry of this compound is dominated by its nucleophilic character, it can also be involved in radical-mediated reactions. numberanalytics.comlibretexts.org Hydrazines and their salts can serve as precursors to radicals under specific conditions. rsc.org

Radical reactions typically proceed through three main stages: initiation, propagation, and termination. numberanalytics.comlibretexts.org In the context of this compound, a radical can be generated at the carbon atom of the cyclopentyl ring. For example, visible-light-promoted reactions can generate alkyl radicals from hydrazine substrates. rsc.org These radical intermediates can then participate in various transformations, such as addition to alkenes or alkynes, or cyclization reactions. youtube.com

Recent advancements have shown that this compound hydrochloride can be used in photocatalytic C3-alkylation reactions of quinoxalin-2(1H)-ones, where it serves as a source of the cyclopentyl radical. rsc.org It has also been used in manganese-catalyzed radical cascade reactions of vinyl isocyanides. rsc.org These reactions highlight the potential of this compound in C-C bond-forming reactions via radical pathways. sioc-journal.cnyoutube.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Ethyl acetoacetate |

| Acetyl acetone |

| Diethyl malonate |

| 1,3,4-Thiadiazole |

| Pyrazole |

| Pyrazolopyrimidine |

| Quinoxalin-2(1H)-one |

| Vinyl isocyanide |

Photo-Promoted Alkylation Reactions with Quinoxalin-2(1H)-ones

Multicomponent Reaction (MCR) Applications

Multicomponent reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step from three or more starting materials. nih.govnih.gov This approach is noted for its high atom economy and efficiency. beilstein-journals.org

This compound can be effectively integrated as the amine component in the Ugi four-component reaction (Ugi-4CR). mdpi.com The classic Ugi reaction combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-acylaminoamide adduct. mdpi.combeilstein-journals.org The versatility of the Ugi reaction allows for the incorporation of a wide variety of functional groups in the product, making it a cornerstone of diversity-oriented synthesis. nih.govillinois.edu

When this compound is used, the resulting Ugi adduct contains a cyclopentylamino group derived from the hydrazine. This adduct is a versatile intermediate that can undergo various post-Ugi transformations, most notably intramolecular cyclizations, to yield a diverse array of heterocyclic scaffolds. mdpi.comillinois.edusioc-journal.cn The specific structure of the resulting heterocycle depends on the functional groups incorporated from the other three components and the conditions used for the cyclization step. frontiersin.org

For example, a Ugi adduct prepared from this compound, a pyrazole-3-carbaldehyde, a propiolic acid, and an isocyanide can be subjected to a silver(I)-catalyzed intramolecular heteroannulation. beilstein-journals.org This post-Ugi cyclization proceeds via a nucleophilic attack of a nitrogen atom onto an activated alkyne, leading to the formation of complex fused heterocyclic systems like pyrazolodiazepines. beilstein-journals.org The ability to perform these tandem Ugi/cyclization reactions provides a rapid and efficient pathway to complex, drug-like molecules. illinois.edumdpi.com

Table 3: Components of a Representative Ugi-4CR Involving a Hydrazine Derivative

| Component | Role | Example Reactant | Source |

|---|---|---|---|

| Amine | Nucleophile, provides N-substituent | This compound | mdpi.combeilstein-journals.org |

| Carbonyl | Electrophile, forms the backbone | Aromatic or aliphatic aldehyde | mdpi.combeilstein-journals.org |

| Carboxylic Acid | Acylates the intermediate amine | Propiolic acid | beilstein-journals.org |

| Isocyanide | Undergoes α-addition | tert-Butyl isocyanide | mdpi.combeilstein-journals.org |

Derivatization and Synthesis of Cyclopentylhydrazine Containing Compounds

Pyrazole (B372694) Derivatives Incorporating Cyclopentyl Moieties

Pyrazoles are a class of heterocyclic compounds that are frequently studied in chemical and biomedical research. acs.org The synthesis of pyrazole derivatives from cyclopentylhydrazine is a key strategy for creating new chemical entities.

The synthesis of 1-cyclopentyl-1H-pyrazole analogs can be achieved through several routes. One common method involves the condensation reaction between a 1,3-dicarbonyl compound or its equivalent and this compound. ktu.edu For instance, the reaction of this compound with (ethoxymethylene)malononitrile in a suitable solvent like ethanol (B145695) leads to the formation of 5-amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile. scirp.orgrsc.org This reaction proceeds via a Michael-type addition followed by cyclization and elimination of ethanol, yielding the pyrazole ring with high regioselectivity. scirp.org

Another approach involves the N-alkylation of a pre-existing pyrazole ring with a cyclopentyl halide. For example, reacting a pyrazole with bromocyclopentane (B41573) in the presence of a base can introduce the cyclopentyl group at the N1 position. ktu.edu The choice of solvent and base is crucial for achieving high yields and regioselectivity. acs.org

A three-component cyclocondensation of a phenylhydrazine, an aldehyde, and malononitrile (B47326) can also be employed to produce 5-aminopyrazole-4-carbonitriles. mdpi.com While this method typically uses phenylhydrazine, the principle can be adapted for this compound.

The synthesis of specific analogs such as 5-amino-1-(1-cyclopentylethyl)-1H-pyrazole-4-carbonitrile has also been reported, highlighting the versatility of these synthetic methods. chem-space.com

Table 1: Synthesis of 1-Cyclopentyl-1H-pyrazole Analogs

| Product | Starting Materials | Reaction Type | Key Conditions | Reference |

|---|---|---|---|---|

| 5-amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile | This compound, (ethoxymethylene)malononitrile | Condensation/Cyclization | Ethanol, Reflux | scirp.orgrsc.org |

| Ethyl 3-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1-cyclopentyl-1H-pyrazole-5-carboxylate | Corresponding pyrazole, Bromocyclopentane | N-alkylation | Heating at 100 ºC | ktu.edu |

| 5-amino-1-aryl-1H-pyrazole-4-carbonitriles | Phenylhydrazine, Aldehyde, Malononitrile | Three-component cyclocondensation | Catalyst in aqueous media | mdpi.com |

Once the 1-cyclopentyl-1H-pyrazole core is synthesized, further modifications can be introduced on the pyrazole ring. These functionalization strategies allow for the diversification of the initial product and the synthesis of a wider range of analogs.

Electrophilic substitution reactions are a common method for functionalizing the pyrazole ring. For example, chlorination at the 4-position of the pyrazole ring can be achieved using reagents like hydrochloric acid and hydrogen peroxide. vulcanchem.com This introduces a chlorine atom that can serve as a handle for further reactions. vulcanchem.com

The Vilsmeier-Haack reaction is another powerful tool for functionalizing pyrazoles, typically leading to the introduction of a formyl group at the 4-position. mdpi.com This aldehyde can then be used in a variety of subsequent transformations, such as reductive amination to introduce alkylamine side chains. vulcanchem.com For instance, (1-cyclopentyl-1H-pyrazol-4-yl)methanamine can be synthesized from the corresponding aldehyde via reductive amination. vulcanchem.com

Functional groups on the pyrazole ring can also be manipulated. For example, a methyl ester at the 5-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to an amide. vulcanchem.comresearchgate.net This provides a route to compounds like 5-amino-3-(7-cyclobutoxyquinolin-3-yl)-1-cyclopentyl-1H-pyrazole-4-carboxamide. google.com

Synthesis of 1-Cyclopentyl-1H-pyrazole Analogs

Pyrazolopyrimidinone (B8486647) Derivatives

Pyrazolopyrimidines are bicyclic heterocyclic compounds that are recognized as ATP-competitive kinase inhibitors. vulcanchem.com The fusion of a pyrazole ring with a pyrimidine (B1678525) ring creates a scaffold that is of significant interest in medicinal chemistry. rsc.org

The synthesis of 4,6-dichloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine often starts from a pyrazole precursor. A common intermediate is 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine, which can be synthesized from 1,7-dihydro-pyrazolo[3,4-d]pyrimidine-4,6-dione through chlorination using phosphorus oxychloride. clausiuspress.com

The cyclopentyl group is then introduced via an N-alkylation reaction. For example, reacting 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine with a cyclopentylating agent like cyclopentyl bromide or cyclopentylamine (B150401) under basic conditions yields the desired product. vulcanchem.comvulcanchem.com In some cases, the cyclization to form the pyrazole ring and the introduction of the cyclopentyl group can be part of the same synthetic sequence. For instance, a method for preparing 1-alkyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidine compounds involves the cyclization of 2,4-dichloropyrimidine-5-formaldehyde with an alkyl hydrazine (B178648) hydrochloride.

The chlorine atoms on the 4,6-dichloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine are reactive and can be displaced by various nucleophiles, allowing for the synthesis of a wide range of derivatives.

Hydrolysis of one or both chlorine atoms can lead to the formation of pyrazolopyrimidinone derivatives. Selective hydrolysis can often be achieved by carefully controlling the reaction conditions.

Amination reactions are also widely used to modify the pyrazolopyrimidine core. The chlorine atoms can be substituted by primary or secondary amines to introduce diverse side chains. rsc.org For example, reaction with an amine in a suitable solvent, often with a base like triethylamine, can lead to the mono- or di-aminated product. vulcanchem.com This approach is used in the synthesis of various kinase inhibitors. google.com

Synthetic Pathways to 4,6-Dichloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine

Acyl and Carbamate (B1207046) Derivatives

The derivatization of this compound is not limited to the formation of heterocyclic rings. Acyl and carbamate derivatives can also be synthesized, providing another avenue for creating novel compounds.

The synthesis of N-acylhydrazone derivatives can be achieved by reacting a benzoic acid hydrazide with an aromatic aldehyde. ekb.eg While this is a general method, it can be adapted for this compound. The reaction typically involves the condensation of the hydrazine with an aldehyde or ketone.

Carbamate derivatives can be synthesized through various methods. One approach involves the reaction of an amine with an alkyl chloroformate in the presence of a base like pyridine. nih.gov Another method is the Curtius rearrangement, where an acyl azide (B81097) is converted into an isocyanate, which can then be trapped with an alcohol to form a carbamate. orgsyn.org Acyl isocyanates, which are precursors to carbamates, can be prepared by reacting oxalyl chloride with a carboxamide hydrohalide. google.com Furthermore, oxime carbamates can be synthesized from oximes using reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) and an amine. researchgate.net

Synthesis of 1,2-Dibenzoyl-1-cyclopentylhydrazine and Related Acylations

The acylation of this compound is a fundamental transformation that introduces acyl groups onto one or both nitrogen atoms of the hydrazine functional group. This process is exemplified by the synthesis of 1,2-dibenzoyl-1-cyclopentylhydrazine.

A common route to this class of compounds involves a multi-step sequence starting from cyclopentanone (B42830). First, cyclopentanone is reacted with benzoylhydrazine in aqueous acetic acid to form cyclopentanone benzoylhydrazone. Subsequent reduction of the hydrazone, for instance with sodium borohydride (B1222165) in ethanol, yields 1-benzoyl-2-cyclopentylhydrazine. rsc.org A related method describes the synthesis of 2-benzoyl-1-cyclopentylhydrazine, which is obtained in excellent yield by decomposing the residue from a previous reaction with dilute acetic acid and crystallizing the product from aqueous ethanol. cdnsciencepub.com This product appears as needles with a melting point of 101-101.5°C. cdnsciencepub.com

Further acylation of the resulting monosubstituted this compound derivative leads to the desired 1,2-dibenzoyl-1-cyclopentylhydrazine. This can be achieved by reacting 2-benzoyl-1-cyclopentylhydrazine with benzoyl chloride in pyridine. cdnsciencepub.com The reaction mixture is refluxed, and upon addition of water, the solid product precipitates. cdnsciencepub.com This synthetic approach provides a reliable method for the preparation of di-acylated this compound derivatives.

Table 1: Synthesis of Acylated this compound Derivatives

| Starting Material | Reagents and Conditions | Product | Key Findings | Reference |

| Cyclopentanone benzoylhydrazone | 1. Sodium borohydride, ethanol, room temperature, 3 days2. Benzoyl chloride | 1,2-Dibenzoyl-1-cyclopentylhydrazine | A two-step process involving reduction followed by benzoylation. | rsc.org |

| Residue from prior reaction | Dilute acetic acid, aqueous ethanol | 2-Benzoyl-1-cyclopentylhydrazine | Excellent yield, product isolated as needles (m.p. 101-101.5°C). | cdnsciencepub.com |

| 2-Benzoyl-1-cyclopentylhydrazine | Benzoyl chloride, pyridine, reflux 16 h | 1,2-Dibenzoyl-1-cyclopentylhydrazine | Product precipitates upon addition of water. | cdnsciencepub.com |

Preparation of this compound Dicarboxylate Derivatives

The reaction of this compound with dicarbonate (B1257347) compounds or other acylating agents can yield dicarboxylate derivatives, where both nitrogen atoms of the hydrazine are functionalized with carboxylate groups. These derivatives are useful intermediates in organic synthesis.

A key example is the synthesis of tert-butyl 2-cyclopentylhydrazine-1-carboxylate. This compound can be prepared through the Boc protection of this compound using di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard method for introducing the tert-butoxycarbonyl (Boc) protecting group onto an amine or hydrazine. Another related compound is di-tert-butyl 1-cyclopentylhydrazine-1,2-dicarboxylate, which can be synthesized through various methods, including the reaction of this compound with two equivalents of a Boc-introducing reagent.

The synthesis of various dialkyl 1-cyclopentylhydrazine-1,2-dicarboxylates can be achieved, providing a range of derivatives with different ester groups. For instance, 2-benzyl 1-tert-butyl 1-cyclopentylhydrazine-1,2-dicarboxylate has been reported, highlighting the possibility of introducing different carbamate groups on the two nitrogen atoms. lookchem.com

Table 2: Synthesis of this compound Dicarboxylate Derivatives

| Starting Material | Reagents and Conditions | Product | Key Findings | Reference |

| This compound | Di-tert-butyl dicarbonate (Boc₂O) | tert-Butyl 2-cyclopentylhydrazine-1-carboxylate | Standard Boc-protection of the hydrazine. | |

| This compound | Boc₂O (2 equivalents) | Di-tert-butyl 1-cyclopentylhydrazine-1,2-dicarboxylate | Formation of the di-Boc protected hydrazine. | |

| Not Specified | Not Specified | 2-Benzyl 1-tert-butyl 1-cyclopentylhydrazine-1,2-dicarboxylate | Example of a mixed dicarboxylate derivative. | lookchem.com |

Isonicotinic Acid Hydrazide Derivatives

Isonicotinic acid hydrazide (Isoniazid) and its derivatives are a well-known class of compounds. The synthesis of new derivatives often involves the condensation of isonicotinic acid hydrazide with various aldehydes or ketones to form hydrazones. mdpi.comnih.gov A general method for preparing these derivatives involves refluxing a mixture of isonicotinamide (B137802) and hydrazine hydrate (B1144303) in a C1 to C3 alcohol, followed by distillation to obtain the isonicotinic acid hydrazide. google.com

To prepare a this compound derivative of isonicotinic acid, one could envision two main synthetic routes. The first involves the reaction of this compound with isonicotinoyl chloride, which can be prepared from isonicotinic acid and thionyl chloride. prepchem.com This would result in the formation of an N-cyclopentyl isonicotinohydrazide. The second approach involves the condensation of cyclopentanone with isonicotinic acid hydrazide to form the corresponding hydrazone, N'-(cyclopentylidene)isonicotinohydrazide. This type of reaction is typically carried out by refluxing the reactants in a suitable solvent, sometimes with an acid catalyst. researchgate.net

Table 3: General Synthesis Strategies for Isonicotinic Acid Hydrazide Derivatives

| Reactant 1 | Reactant 2 | Product Type | General Conditions | Reference |

| Isonicotinamide | Hydrazine hydrate | Isonicotinic acid hydrazide | Reflux in C1-C3 alcohol, then distillation. | google.com |

| Isonicotinic acid hydrazide | Aromatic aldehydes | Hydrazide-hydrazones | Condensation reaction. | nih.gov |

| Isonicotinic acid | Thionyl chloride | Isonicotinoyl chloride | Heating under reflux. | prepchem.com |

| Isonicotinoyl chloride | This compound | N-Cyclopentyl isonicotinohydrazide | Acylation reaction. | prepchem.com |

| Isonicotinic acid hydrazide | Cyclopentanone | N'-(Cyclopentylidene)isonicotinohydrazide | Condensation reaction, refluxing in a solvent. | researchgate.net |

Synthesis of Substituted Isoquinolines

Substituted isoquinolines are an important class of heterocyclic compounds. Several synthetic methods utilize hydrazines as key starting materials. A manganese(II)-catalyzed oxidative radical cascade reaction has been developed for the modular synthesis of multi-substituted isoquinolines from easily accessible vinyl isocyanides and hydrazines. rsc.orgrsc.org This method allows for the introduction of various functional groups from the hydrazine onto the C1-position of the isoquinoline (B145761) ring. rsc.org

While the specific use of this compound in this reaction is not detailed in the provided search results, the general applicability of the method to various hydrazines suggests its potential for creating cyclopentyl-substituted isoquinolines. Other modern methods for isoquinoline synthesis include ruthenium-catalyzed annulation of N-Cbz hydrazones with internal alkynes and palladium-catalyzed cyclization of N-acetyl hydrazones with vinyl azides, where the hydrazone acts as a directing group. thieme-connect.comresearchgate.net These advanced catalytic methods provide versatile routes to structurally diverse isoquinolines.

Table 4: Methods for Isoquinoline Synthesis from Hydrazine Derivatives

| Method | Key Reactants | Catalyst/Reagents | Product Type | Key Features | Reference |

| Oxidative Radical Cascade | Vinyl isocyanides, Hydrazines | Mn(II) acetate, TBPB (oxidant) | C1-substituted Isoquinolines | Modular synthesis with a wide substrate scope. | rsc.orgrsc.org |

| C–H/N–N Bond Activation | N-Cbz hydrazones, Internal alkynes | Ru catalyst | Substituted Isoquinolines | Rapid, additive- and external oxidant-free protocol. | thieme-connect.com |

| C–H/C–N Bond Activation | N-acetyl hydrazones, Vinyl azides | Pd catalyst | Substituted Isoquinolines | Hydrazone acts as a directing group. | researchgate.net |

Exploration of Other Novel this compound Conjugates

The reactivity of this compound makes it a valuable building block for the synthesis of various heterocyclic compounds. The formation of pyrazole and triazole rings are common transformations for hydrazine-containing molecules.

Pyrazoles: The synthesis of pyrazoles often involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound. mdpi.comdergipark.org.tr For instance, reacting this compound with a 1,3-diketone like 3-methylpentane-2,4-dione in a suitable solvent such as ethanol would be expected to yield a 1-cyclopentyl-substituted pyrazole. vulcanchem.com This reaction provides a straightforward route to a wide array of substituted pyrazoles.

Triazoles: 1,2,4-Triazoles can be synthesized from hydrazines through various methods. A simple and mild approach involves the reaction of a hydrazine with formamide (B127407) under microwave irradiation, which proceeds without a catalyst. organic-chemistry.org Another method is a multicomponent reaction of an aryl hydrazine, paraformaldehyde, ammonium (B1175870) acetate, and an alcohol. organic-chemistry.org These methods offer versatile pathways to 1,5-disubstituted and 1-aryl-1,2,4-triazoles, and could potentially be adapted for the synthesis of cyclopentyl-substituted triazoles. organic-chemistry.org

Table 5: Synthesis of Novel Heterocyclic Conjugates from Hydrazines

| Heterocycle | General Reactants | General Conditions | Potential Product with this compound | Reference |

| Pyrazole | Hydrazine, 1,3-Dicarbonyl compound | Cyclocondensation in a solvent (e.g., ethanol) | 1-Cyclopentyl-substituted pyrazole | mdpi.comvulcanchem.com |

| 1,2,4-Triazole | Hydrazine, Formamide | Microwave irradiation | Cyclopentyl-substituted 1,2,4-triazole | organic-chemistry.org |

| 1,2,4-Triazole | Aryl hydrazine, Paraformaldehyde, NH₄OAc, Alcohol | Multicomponent reaction | 1-Cyclopentyl-1,2,4-triazole | organic-chemistry.org |

Advanced Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules. jfda-online.com By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the molecular framework, including the connectivity and chemical environment of atoms. For Cyclopentylhydrazine, both proton (¹H) and carbon-13 (¹³C) NMR are used to confirm its structure. youtube.comeag.com

While detailed NMR spectra for pure this compound are not extensively published, data for its derivatives are available and provide insight into the expected spectral features. A common, well-characterized derivative is di-tert-butyl 1-cyclopentylhydrazine-1,2-dicarboxylate, which is formed by protecting the hydrazine (B178648) group. rsc.org The analysis of this stable derivative illustrates the application of NMR for structural confirmation.

In the ¹H NMR spectrum, the protons on the cyclopentyl ring exhibit complex signals due to their conformational flexibility. rsc.org The methine proton (CH-N) directly attached to the hydrazine nitrogen is a key diagnostic signal. The protons of the cyclopentyl ring typically appear as multiplets in the upfield region of the spectrum. rsc.org

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in a unique chemical environment. The carbon atom attached to the nitrogen (CH-N) is significantly deshielded compared to the other methylene (B1212753) (-CH2-) carbons of the cyclopentyl ring. General chemical shift ranges for alkylhydrazines place the α-carbon (CH-N) signal at approximately δ 52–85 ppm. thieme-connect.de The presence of bulky protecting groups, such as tert-butoxycarbonyl (Boc), introduces additional signals with characteristic chemical shifts, including those for the quaternary carbons and the methyl groups of the Boc moiety. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for a this compound Derivative Data for di-tert-butyl 1-cyclopentylhydrazine-1,2-dicarboxylate in CDCl₃.

| Assignment | ¹H NMR Chemical Shift (δ ppm) | ¹³C NMR Chemical Shift (δ ppm) |

| Cyclopentyl CH-N | 3.90 (br s) | 55.91 |

| Cyclopentyl CH₂ | 1.86-1.13 (m) | 30.10, 25.53, 25.38 |

| Boc C(CH₃)₃ | 1.45-1.33 (m) | 81.12, 80.70, 80.59 |

| Boc C(CH₃)₃ | 1.45-1.33 (m) | 28.22, 28.16 |

| Boc C=O | - | 156.37, 155.77, 154.72, 154.42 |

| Hydrazine NH | 6.26-5.87 (m) | - |

Note: The presence of rotamers due to the amide bonds of the Boc protecting groups can cause signal broadening and the appearance of multiple signals for a single carbon or proton environment. rsc.org

Mass Spectrometry (MS) Techniques for Molecular Identity and Purity Assessment

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. chromatographyonline.com It is a highly sensitive method used to confirm the identity of a compound and assess its purity. thieme-connect.de

High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it measures molecular masses with very high accuracy (typically to within 0.001 atomic mass units). nist.gov This precision allows for the unambiguous determination of a compound's elemental formula. neu.edu.trnih.gov For this compound (C₅H₁₂N₂), the calculated monoisotopic mass is 100.100048391 Da. HRMS analysis would aim to detect an ion (e.g., the protonated molecule [M+H]⁺) with a measured m/z value that matches this theoretical value to several decimal places, thus confirming the molecular formula. nist.gov

When analyzing derivatives, HRMS is used to confirm the success of a chemical transformation. For example, in the synthesis of di-tert-butyl 1-cyclopentylhydrazine-1,2-dicarboxylate, HRMS can verify the final product by matching the experimental mass of its sodiated adduct [M+Na]⁺ to the calculated value.

Table 2: HRMS Data for Confirmation of a this compound Derivative Data for di-tert-butyl 1-cyclopentylhydrazine-1,2-dicarboxylate.

| Ion | Calculated m/z | Found m/z | Inference |

| [C₁₅H₂₈N₂O₄ + Na]⁺ | 323.1941 | 323.1944 | Structure Confirmed |

Chromatographic Separation and Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. oregonstate.edu The principle relies on the differential partitioning of components between a stationary phase and a mobile phase. nih.gov For this compound, both liquid and gas chromatography are vital for purity assessment and reaction analysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of chemical compounds. nih.govresearchgate.net It separates components in a liquid sample by passing them through a column packed with a stationary phase, propelled by a liquid mobile phase under high pressure. chemscene.com The goal of an HPLC method is to separate the main compound from any impurities, synthetic intermediates, or degradation products. nih.gov

The analysis of alkylhydrazines by HPLC can be challenging due to their high polarity and chemical reactivity, which can lead to poor peak shapes and strong interactions with the stationary phase. nih.gov To overcome these issues, derivatization with carbonyl compounds to form stable hydrazones is a common strategy. nih.gov Alternatively, reversed-phase HPLC methods using modern, end-capped columns can be employed. The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Table 3: Illustrative HPLC Parameters for Analysis of Hydrazine Derivatives

| Parameter | Description |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) rsc.org |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). |

| Flow Rate | Typically 0.5 - 1.5 mL/min. |

| Detection | UV detector (if the compound or its derivative has a chromophore) or a mass spectrometer (LC-MS) for universal detection. |

| Injection Volume | 5 - 20 µL. |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an ideal tool for analyzing volatile and semi-volatile compounds. In the context of chemical synthesis, GC-MS is invaluable for reaction monitoring. nih.gov It can be used to track the consumption of reactants and the formation of products over time, providing crucial information for reaction optimization.

For reactions involving this compound, GC-MS analysis would typically involve taking small aliquots from the reaction mixture at different time points. chemscene.com These samples may require derivatization to increase volatility and thermal stability before being injected into the GC. nih.gov The resulting chromatograms show peaks corresponding to each component, and the mass spectrometer provides positive identification of these peaks based on their mass spectra and fragmentation patterns. nist.govnih.gov

Table 4: Principles of GC-MS for Reaction Monitoring

| Step | Purpose | Details |

| 1. Sampling | Obtain a snapshot of the reaction mixture. | A small, representative aliquot is withdrawn from the reaction vessel at timed intervals. |

| 2. Quenching/Workup | Stop the reaction in the sample and prepare it for analysis. | The reaction is halted, often by rapid cooling or addition of a quenching agent. A simple extraction may follow. |

| 3. Derivatization (Optional) | Enhance analyte stability and volatility. | Reactants or products with polar groups (like hydrazine) are converted to less polar, more volatile derivatives (e.g., hydrazones). nih.gov |

| 4. GC Separation | Separate components based on boiling point and polarity. | The sample is injected into the GC, where components are separated on a capillary column. |

| 5. MS Detection & Identification | Identify and quantify each separated component. | Each component is ionized, fragmented, and detected. The resulting mass spectrum serves as a fingerprint for identification. The peak area is proportional to the concentration. |

| 6. Data Analysis | Determine reaction progress. | The relative peak areas of reactants and products are plotted against time to generate a reaction profile. |

Flash Column Chromatography for Purification Strategies

Flash column chromatography is a purification technique widely employed in organic chemistry to separate components of a mixture. chromtech.commicrobiozindia.com It is an evolution of traditional column chromatography that utilizes positive pressure, typically from compressed air or nitrogen, to force the mobile phase through the stationary phase more quickly. phenomenex.com This acceleration significantly reduces the time required for separation compared to gravity-fed chromatography. phenomenex.com The fundamental principle relies on the differential partitioning of compounds between a stationary phase, most commonly silica (B1680970) gel, and a liquid mobile phase (the eluent). chromtech.comsolubilityofthings.com Compounds in the mixture interact differently with the stationary phase based on their polarity; those with a higher affinity for the stationary phase move more slowly down the column, while less polar compounds with a greater affinity for the mobile phase travel faster, thus achieving separation. phenomenex.com

The purification of this compound, a polar molecule, from a crude reaction mixture can be effectively achieved using flash chromatography. The strategy involves selecting an appropriate stationary phase and a mobile phase system that allows for optimal separation from impurities. For a polar compound like a hydrazine derivative, a normal-phase setup is typically used, where the stationary phase is polar (e.g., silica gel) and the mobile phase is a less polar solvent system.

Key steps in developing a purification strategy for this compound include:

Thin-Layer Chromatography (TLC) Analysis : Before performing the flash column, TLC is used to determine the optimal solvent system. Different ratios of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate) are tested to find a system that gives a good separation between this compound and any impurities, ideally with the target compound having a retention factor (Rf) of approximately 0.2-0.4. rochester.edu

Column Packing : A glass column is carefully packed with the stationary phase (e.g., 200-400 mesh silica gel) as a slurry in the initial, least polar eluent to ensure a uniform, crack-free bed. wisc.edu

Sample Loading : The crude product containing this compound can be dissolved in a minimal amount of the mobile phase or adsorbed onto a small amount of silica gel, which is then carefully added to the top of the column. rochester.edu

Elution : The mobile phase is passed through the column under moderate pressure. mit.edu The polarity of the eluent can be kept constant (isocratic elution) or gradually increased (gradient elution) by increasing the proportion of the more polar solvent. rochester.edu A gradient elution is often preferred for complex mixtures to ensure efficient separation of all components. rochester.edu

Fraction Collection : The eluate is collected in a series of fractions, which are then analyzed by TLC to identify those containing the pure this compound. microbiozindia.commit.edu

Table 1: Illustrative Parameters for Flash Chromatography Purification of this compound

| Parameter | Description | Example Value/Condition |

|---|---|---|

| Stationary Phase | The solid adsorbent packed into the column. | Silica Gel (200-400 mesh particle size) |

| Mobile Phase | The solvent system used to elute the compounds. | Gradient of Ethyl Acetate in Hexanes (e.g., 5% to 40%) |

| Sample Preparation | Method used to load the crude product onto the column. | Adsorbed onto silica gel (dry loading) |

| Elution Mode | The technique used to pass the solvent through the column. | Gradient Elution |

| Detection Method | Method for analyzing collected fractions for purity. | Thin-Layer Chromatography (TLC) with a suitable stain (e.g., potassium permanganate) |

X-ray Crystallography for Solid-State Structural Determination

Should a single crystal of a this compound derivative be analyzed, the resulting data would be presented in a standardized format, as illustrated in the hypothetical table below.

Table 2: Representative Crystallographic Data for a Hypothetical this compound Derivative

| Parameter | Description | Example Data |

|---|---|---|

| Chemical Formula | The elemental composition of the molecule. | C₅H₁₂N₂·HCl |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | a = 5.8 Å, b = 12.1 Å, c = 9.5 Å, α = 90°, β = 105°, γ = 90° |

| Volume (V) | The volume of the unit cell. | 643 ų |

| Z | The number of molecules per unit cell. | 4 |

| Calculated Density | The theoretical density of the crystal. | 1.40 g/cm³ |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | 0.045 |

Principles and Practices of Analytical Method Development and Validation

The development and validation of an analytical procedure are critical for ensuring the reliability, accuracy, and precision of quantitative and qualitative measurements of a chemical compound like this compound. The process is guided by internationally recognized standards, such as the International Council for Harmonisation (ICH) Q2(R2) guideline. europa.eufda.gov This ensures that an analytical method is suitable for its intended purpose, which could include the quantification of this compound as an active pharmaceutical ingredient or the detection of it as a process impurity. scholarsresearchlibrary.com

The validation of an analytical method involves evaluating a set of specific performance characteristics: researchgate.net

Specificity/Selectivity : This is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. For a hydrazine compound, this might involve developing a chromatographic method (e.g., HPLC or GC) that separates it from other reactants or byproducts. d-nb.inforasayanjournal.co.in

Linearity : The linearity of an analytical procedure is its ability to produce test results that are directly proportional to the concentration of the analyte within a given range. ich.org This is typically evaluated by a linear regression analysis of the response versus concentration plot.

Range : The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org

Accuracy : Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often determined by analyzing a sample with a known concentration (a spiked matrix or a standard) and comparing the measured value to the true value. scholarsresearchlibrary.com

Precision : Precision is the measure of the degree of scatter of a series of measurements under the same conditions. It is usually expressed at three levels:

Repeatability : Precision under the same operating conditions over a short interval of time (intra-assay precision).

Intermediate Precision : Expresses within-laboratory variations (different days, different analysts, different equipment). ich.org

Reproducibility : Expresses the precision between laboratories (collaborative studies). ich.org

Limit of Detection (LOD) : The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. scholarsresearchlibrary.comresearchgate.net

Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. scholarsresearchlibrary.comresearchgate.net

Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of mobile phase, column temperature). ich.org This provides an indication of its reliability during normal usage. ich.org

Table 3: Example of Linearity Data for a Hypothetical this compound HPLC Assay

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

|---|---|

| 1.0 | 15,200 |

| 5.0 | 75,500 |

| 10.0 | 151,000 |

| 25.0 | 374,500 |

| 50.0 | 752,000 |

| Linear Regression |

| Correlation Coefficient (r²) | 0.9998 |

Table 4: Summary of Typical Validation Parameters and Acceptance Criteria

| Validation Characteristic | Description | Typical Acceptance Criterion |

|---|---|---|

| Accuracy | Closeness of the measured value to the true value. | 98.0% - 102.0% recovery |

| Precision (Repeatability) | Agreement between multiple measurements of the same sample. | Relative Standard Deviation (RSD) ≤ 2% |

| Specificity | Ability to differentiate the analyte from other substances. | No interference at the retention time of the analyte peak. |

| Limit of Quantitation (LOQ) | Lowest concentration that can be reliably measured. | Signal-to-Noise ratio ≥ 10; acceptable precision and accuracy. |

| Linearity | Proportionality of response to concentration. | Correlation coefficient (r²) ≥ 0.999 |

| Robustness | Insensitivity to small changes in method parameters. | System suitability parameters remain within defined limits. |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations on Cyclopentylhydrazine and its Derivatives

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. uci.edu It is widely applied in chemistry and materials science to predict molecular geometries, vibrational frequencies, and energies with a favorable balance between accuracy and computational cost. uci.edu DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density.

In the context of this compound and its derivatives, DFT calculations are employed to understand their fundamental chemical properties. For instance, studies on hydrazine (B178648) derivatives use DFT to optimize molecular geometry and analyze charge distribution. mdpi.comirjweb.com The geometry optimizations are often performed using specific functionals, like Becke's three-parameter hybrid exchange-correlation functional (B3LYP), paired with a basis set such as 6-31G(d,p). mdpi.com These calculations provide data on bond lengths and angles, which can be compared with experimental results, although discrepancies can arise because DFT calculations are typically performed for a single molecule in the gas phase. mdpi.com

Table 1: Key Parameters from DFT Calculations on Hydrazine Derivatives This table is illustrative and compiled from general findings on hydrazine derivatives.

| Parameter | Description | Significance |

|---|---|---|

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Provides bond lengths and angles for the most stable conformation. mdpi.com |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons. scribd.com |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons. scribd.com |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and stability; a smaller gap implies higher reactivity. irjweb.com |

| MESP | Molecular Electrostatic Potential. | Maps the charge distribution, identifying nucleophilic and electrophilic sites. nih.gov |

Molecular Docking and Dynamics Simulations in the Context of Ligand-Target Interactions of Derivatives

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used in drug discovery and materials science to predict how a molecule (ligand) interacts with a target, typically a protein. nih.govnih.gov

Molecular Docking predicts the preferred orientation of a ligand when bound to a target to form a stable complex. nih.gov This method involves preparing the ligand and target protein structures and then using a scoring function to estimate the binding affinity, often expressed in kcal/mol. nih.govbiomedpharmajournal.org For derivatives of this compound, docking studies can screen their potential to bind to specific biological targets. For example, derivatives of pyrazole (B372694) containing a cyclopentyl group could be studied for their interaction with microbial cell membranes or specific enzymes. vulcanchem.comajol.info Docking analyses help identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. mdpi.commdpi.com

Molecular Dynamics (MD) Simulations provide detailed information about the movement of atoms and molecules over time. stanford.edu Starting from an initial configuration, MD simulations calculate the forces between atoms and use Newton's laws of motion to predict their subsequent positions and velocities. stanford.eduvalencelabs.com These simulations are crucial for understanding the stability of a ligand-protein complex, revealing conformational changes that may occur upon binding. nih.govnih.gov For this compound derivatives identified as potential binders through docking, MD simulations can validate the stability of the predicted binding pose and provide insights into the thermodynamics and kinetics of the interaction. nih.govnih.gov The simulations can track the root-mean-square deviation (RMSD) of the complex to assess its stability over the simulation period. nih.gov

Table 2: Illustrative Molecular Docking Results for Hypothetical this compound Derivatives This table is a hypothetical representation based on typical docking study outcomes.

| Derivative | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Derivative A | Enzyme X | -8.5 | TYR-120, SER-214 |

| Derivative B | Receptor Y | -7.9 | ASP-98, LEU-150 |

Prediction of Reaction Pathways and Transition States

Computational chemistry offers methods to predict the most likely pathways for a chemical reaction and to characterize the high-energy transition states that connect reactants to products. rsc.org Understanding these pathways is essential for controlling reaction outcomes and designing more efficient syntheses. nih.gov

The prediction process often begins by identifying potential reaction mechanisms based on chemical principles. rsc.org Computational methods, particularly DFT, are then used to calculate the potential energy surface (PES) for the proposed reaction. The PES maps the energy of the system as a function of the geometric coordinates of the atoms. By locating the minimum energy paths on this surface, chemists can identify the most favorable reaction pathways. escholarship.org

A key aspect of this analysis is the identification and characterization of transition states (TS). A transition state is a specific configuration along the reaction coordinate that represents the highest energy barrier that must be overcome for the reaction to proceed. rsc.org DFT calculations can determine the geometry and energy of these transition states. The energy difference between the reactants and the transition state is the activation energy, a critical factor determining the reaction rate. Computational studies can explore various potential pathways, such as those in cycloaddition or condensation reactions involving hydrazine-like structures, and determine which is kinetically favored. rsc.orgmdpi.com This predictive capability allows for the rational design of synthetic routes for complex molecules derived from this compound. nih.govchemrxiv.org

Elucidation of Structure-Reactivity Relationships and Mechanistic Insights

Structure-reactivity relationships describe how a molecule's structure influences its chemical reactivity. scribd.com Computational methods provide profound mechanistic insights by linking specific structural features to reaction outcomes. rsc.org

By systematically modifying the structure of a molecule in silico and calculating its properties, researchers can establish clear correlations. For this compound derivatives, this could involve changing substituents on the cyclopentyl ring or the hydrazine group and observing the effect on reactivity. DFT-derived parameters such as HOMO-LUMO energies, charge distributions, and electrostatic potentials are central to this analysis. mdpi.comscribd.com For instance, the introduction of an electron-withdrawing group might lower the LUMO energy, making the derivative a better electrophile, while an electron-donating group might raise the HOMO energy, enhancing its nucleophilicity. vulcanchem.com

Computational studies can also provide detailed mechanistic insights into how a reaction proceeds step-by-step. rsc.org For example, in a multi-step synthesis, theoretical calculations can identify key intermediates and transition states, revealing the rate-determining step of the reaction. rsc.org This level of detail helps to explain experimental observations, such as why certain isomers are formed preferentially or why one reaction condition is more effective than another. rsc.org The combination of computational prediction and experimental validation leads to a robust understanding of the underlying chemical principles governing the reactivity of this compound and its derivatives. chemrxiv.org

Coordination Chemistry of Cyclopentylhydrazine Derivatives

Ligand Properties of Cyclopentylhydrazine Moieties in Complex Formation

Ligands derived from this compound, such as hydrazones, are typically formed by reacting this compound with a carbonyl compound. The resulting Schiff base ligand possesses multiple potential donor sites, making it a versatile chelating agent. solubilityofthings.commdpi.comjptcp.com The coordination behavior is primarily determined by the atoms with lone pairs of electrons, most commonly the azomethine nitrogen and other heteroatoms (like oxygen or sulfur) from the aldehyde or ketone precursor. innovareacademics.inresearchgate.net

This compound-derived ligands can coordinate to metal ions as neutral molecules or, more commonly, as deprotonated anions. For instance, a ligand synthesized from this compound and salicylaldehyde (B1680747) can coordinate as a monobasic bidentate or tridentate ligand. In this common scenario, the ligand chelates to the metal center through the azomethine nitrogen and the deprotonated phenolic oxygen atom. arabjchem.orgfrontiersin.org If the carbonyl precursor contains additional functional groups, the ligand can exhibit higher denticity. The cyclopentyl group itself is generally not involved in coordination but contributes to the steric bulk of the ligand, which can influence the geometry and stability of the final metal complex.

The versatility of these ligands allows them to form stable five- or six-membered chelate rings with the metal ion, a thermodynamically favorable arrangement. mdpi.com They can act as bidentate (donating from two points), tridentate (three points), or even polydentate ligands, leading to the formation of mononuclear or polynuclear complexes. arabjchem.orgajol.info The specific mode of coordination depends on the precursor carbonyl compound, the reaction conditions, and the nature of the metal ion. mdpi.com

Synthesis and Characterization of Metal Complexes with this compound-Derived Ligands

The synthesis of metal complexes with this compound-derived ligands is typically a two-step process. The first step involves the synthesis of the Schiff base ligand itself. This is generally achieved through the condensation reaction of this compound with an appropriate aldehyde or ketone (e.g., salicylaldehyde, 2-hydroxyacetophenone) in a suitable solvent like ethanol (B145695), often with a catalytic amount of acid. xiahepublishing.comnih.gov

The second step is the formation of the metal complex. The purified ligand is dissolved in a solvent such as ethanol or DMF, and a solution of the desired metal salt (e.g., chlorides, nitrates, or acetates of Cu(II), Ni(II), Co(II), Zn(II)) is added, usually in a 2:1 ligand-to-metal molar ratio. sysrevpharm.orgbhu.ac.inmdpi.com The reaction mixture is often heated under reflux for several hours to ensure the completion of the reaction. nih.gov Upon cooling, the solid metal complex precipitates, which is then filtered, washed with the solvent to remove unreacted starting materials, and dried. mdpi.com

Characterization of these complexes relies on a suite of analytical and spectroscopic techniques:

Elemental Analysis (CHN): This technique is used to determine the empirical formula of the complex and to confirm the ligand-to-metal stoichiometry, which is commonly found to be 2:1. bhu.ac.in

Infrared (FTIR) Spectroscopy: FTIR is crucial for identifying the ligand's coordination sites. A key indicator of successful complexation is the shift in the azomethine group's stretching frequency (ν(C=N)) to a lower or higher wavenumber in the complex's spectrum compared to the free ligand. nih.gov The disappearance of the broad ν(O-H) band (from a phenolic group) indicates deprotonation and coordination through the oxygen atom. ijcce.ac.ir The appearance of new, low-frequency bands can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. researchgate.net

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about their geometry. The spectra typically show bands corresponding to intra-ligand π→π* and n→π* transitions, as well as lower-energy d-d transitions of the metal ion. The position of these d-d bands is indicative of the ligand field splitting and the coordination geometry around the metal center. solubilityofthings.comatlanticoer-relatlantique.ca

Molar Conductance: Measurements of molar conductivity in a solvent like DMF or DMSO help determine whether the complexes are electrolytic or non-electrolytic. Low conductivity values suggest non-electrolytic character, indicating that any anions are part of the coordination sphere rather than acting as counter-ions. bhu.ac.in

The table below summarizes typical characterization data for hydrazone complexes analogous to those derived from this compound.

| Complex Type | Molar Ratio (L:M) | Key FTIR Shifts (cm⁻¹) | UV-Vis λmax (nm) (d-d transitions) | Molar Conductivity (Ω⁻¹cm²mol⁻¹) |